3,5-Diiodo-L-tyrosine 3,5-Diiodo-L-tyrosine A product from the iodination of MONOIODOTYROSINE. In the biosynthesis of thyroid hormones, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones (THYROXINE and TRIIODOTHYRONINE).
Brand Name: Vulcanchem
CAS No.: 300-39-0
VCID: VC21543497
InChI: InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)
SMILES: C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N
Molecular Formula: C9H9I2NO3
Molecular Weight: 432.98 g/mol

3,5-Diiodo-L-tyrosine

CAS No.: 300-39-0

Cat. No.: VC21543497

Molecular Formula: C9H9I2NO3

Molecular Weight: 432.98 g/mol

* For research use only. Not for human or veterinary use.

3,5-Diiodo-L-tyrosine - 300-39-0

CAS No. 300-39-0
Molecular Formula C9H9I2NO3
Molecular Weight 432.98 g/mol
IUPAC Name 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Standard InChI InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)
Standard InChI Key NYPYHUZRZVSYKL-UHFFFAOYSA-N
Isomeric SMILES C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N
SMILES C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N
Canonical SMILES C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N
Melting Point 213.0 °C

Chemical Properties

Structural Characteristics

3,5-Diiodo-L-tyrosine possesses a distinct molecular structure characterized by:

  • Molecular formula: C9H9I2NO3

  • Monoisotopic molecular weight: 432.867 g/mol

  • Average molecular weight: 433.0 g/mol

  • Stereochemistry: L-configuration at the alpha carbon (S-configuration)

  • Two iodine atoms positioned at the 3 and 5 positions of the phenol ring

The structure can be represented using various notations:

  • SMILES notation: [H]C@(CC1=CC(I)=C(O)C(I)=C1)C(O)=O

  • InChI: InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1

  • InChI Key: NYPYHUZRZVSYKL-ZETCQYMHSA-N

Physical Properties

3,5-Diiodo-L-tyrosine exhibits the following physical characteristics:

  • Appearance: Solid at room temperature

  • Spectroscopic properties: UV/Vis λmax at 220 nm

  • Charge: 0 (neutral compound)

Table 1: Solubility Profile of 3,5-Diiodo-L-tyrosine

SolventSolubilityNotes
DMSOApproximately 10 mg/mlGood solubility
EthanolSlightly solubleLimited dissolution
DMFSlightly solubleLimited dissolution
PBS (pH 7.2)Approximately 0.3 mg/mlModerate aqueous solubility

Source: Cayman Chemical product information

Chemical Taxonomy

The compound belongs to a specific hierarchical classification in chemical taxonomy:

  • Kingdom: Organic compounds

  • Super Class: Organic acids and derivatives

  • Class: Carboxylic acids and derivatives

  • Sub Class: Amino acids, peptides, and analogues

  • Direct Parent: Tyrosine and derivatives

Its molecular framework is categorized as an aromatic homomonocyclic compound , reflecting the presence of the single aromatic ring in its structure.

Synthesis and Preparation

Synthetic Methods

The preparation of 3,5-Diiodo-L-tyrosine has been documented through various synthetic routes, with iodination of tyrosine being the primary approach. A notable synthetic method involves using iodine monochloride as the iodinating agent .

Optimized Synthesis Protocol

Research by Min (2010) established an optimized protocol for the synthesis of 3,5-Diiodo-L-tyrosine with high yields. The process involves the following parameters:

  • Iodinating agent: Iodine monochloride

  • Solvent system: Acetic acid

  • Volume ratio of acetic acid to iodine monochloride: 8:1

  • Mole ratio of iodine monochloride to L-tyrosine: 3.6:1

  • Reaction temperature: 60°C

Table 2: Optimized Reaction Parameters for 3,5-Diiodo-L-tyrosine Synthesis

ParameterValueEffect
Acetic acid:ICl ratio8:1 (v/v)Optimal solvent environment
ICl:L-tyrosine ratio3.6:1 (mol/mol)Ensures complete diiodination
Temperature60°CBalances reaction rate and selectivity
Product yieldUp to 90%High efficiency under optimal conditions

Source: Based on Min (2010)

Analytical Confirmation

Biological Significance

Role in Thyroid Hormone Biosynthesis

3,5-Diiodo-L-tyrosine serves as a critical intermediate in the biosynthetic pathway of thyroxine (T4) . The process involves:

  • Iodination of tyrosine residues within thyroglobulin

  • Formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT)

  • Coupling of two DIT molecules or MIT and DIT to form T4 or triiodothyronine (T3), respectively

This pathway represents one of the fundamental processes in thyroid physiology and endocrine function regulation.

Enzymatic Interactions

Research has demonstrated that 3,5-Diiodo-L-tyrosine has inhibitory effects on specific enzymes, notably:

  • Inhibition of tyrosine hydroxylase with an IC50 value of 20 μM

This inhibitory activity suggests potential regulatory roles in catecholamine biosynthesis pathways and possible applications in neurochemical research.

Cellular Distribution

According to the ECMDB database, 3,5-Diiodo-L-tyrosine is primarily located in the cytoplasm of cells , which is consistent with its role in protein synthesis and modification processes. This localization is significant for understanding its biological function and metabolic fate.

Research Applications

Biochemical Research

3,5-Diiodo-L-tyrosine has several applications in biochemical research:

  • As a reference standard in thyroid hormone biosynthesis studies

  • In enzyme inhibition assays, particularly involving tyrosine hydroxylase

  • For investigating iodine metabolism and utilization in biological systems

Analytical Methods

Various analytical approaches can be employed for detecting and quantifying 3,5-Diiodo-L-tyrosine in biological samples:

  • High-performance liquid chromatography (HPLC)

  • Mass spectrometry (MS)

  • Ultraviolet spectrophotometry (λmax at 220 nm)

  • Nuclear magnetic resonance (NMR) spectroscopy

These methods offer different advantages in terms of sensitivity, specificity, and applicability to complex biological matrices.

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